Boc-3-fluoro-D-phenylalanine
CAS No.: 114873-11-9
Cat. No.: VC21543462
Molecular Formula: C14H18FNO4
Molecular Weight: 283.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 114873-11-9 |
---|---|
Molecular Formula | C14H18FNO4 |
Molecular Weight | 283.29 g/mol |
IUPAC Name | (2R)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Standard InChI Key | FPCCREICRYPTTL-LLVKDONJSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O |
Physical and Chemical Properties
Boc-3-fluoro-D-phenylalanine possesses distinct physical and chemical properties that are essential to understand for its effective application in research and synthesis. The compound exhibits an optical rotation value of [α]D20 = -22 ± 2° (C=1 in ethanol), confirming its D-configuration . This optical activity stems from the chiral center at the α-carbon of the amino acid backbone and is an important parameter for quality control and identity verification.
The molecular weight of Boc-3-fluoro-D-phenylalanine is 283.30 g/mol, making it slightly heavier than the unmodified Boc-D-phenylalanine due to the addition of the fluorine atom . The compound presents as a solid with a melting point range of 75-79°C, which is characteristic of many Boc-protected amino acids .
The presence of the fluorine atom confers specific chemical characteristics that distinguish this compound from unmodified phenylalanine derivatives. Fluorine's high electronegativity alters the electron distribution in the aromatic ring, potentially affecting hydrogen bonding patterns, lipophilicity, and binding interactions in biological systems. These properties make Boc-3-fluoro-D-phenylalanine particularly valuable in medicinal chemistry applications .
Applications in Scientific Research
Boc-3-fluoro-D-phenylalanine has established itself as a versatile building block in several fields of scientific research, with applications spanning from fundamental biochemistry to advanced pharmaceutical development. The unique combination of the D-configuration, fluorine substitution, and Boc protection makes this compound particularly valuable in contexts where modified amino acids can provide advantages over their natural counterparts.
Peptide Synthesis
Comparison with Related Compounds
To fully appreciate the significance of Boc-3-fluoro-D-phenylalanine, it is valuable to compare it with structurally related compounds, particularly its L-isomer and other fluorinated derivatives. These comparisons highlight the specific advantages and applications of each variant, informing the selection of the most appropriate compound for particular research objectives.
Comparison with Boc-3-fluoro-L-phenylalanine
Boc-3-fluoro-L-phenylalanine represents the stereoisomer of the compound under discussion, featuring identical chemical composition but opposite configuration at the alpha carbon . This L-isomer, with the molecular formula C₁₄H₁₈FNO₄ and molecular weight of 283.29 g/mol, shares many physical properties with its D-counterpart but differs significantly in biological behavior .
The key distinction between these isomers lies in their interaction with biological systems. While L-amino acids are the building blocks of natural proteins and are readily recognized by endogenous enzymes, the D-isomer offers increased resistance to proteolytic degradation. This difference makes the D-isomer particularly valuable in developing peptide therapeutics with extended half-lives, while the L-isomer might be preferred when mimicking natural protein interactions is the primary goal .
The optical rotation values of these isomers are of opposite sign but similar magnitude, providing a straightforward method for distinguishing between them in analytical contexts. The L-isomer displays a positive optical rotation, in contrast to the negative value observed for the D-isomer .
Comparison with Difluorinated Derivatives
Boc-D-Phe(3,4-F₂)-OH represents a more extensively modified variant, featuring fluorine substitutions at both the meta and para positions of the phenyl ring . This compound, with molecular formula C₁₄H₁₇F₂NO₄ and molecular weight of 301.29 g/mol, exhibits different electronic properties due to the additional fluorine atom .
The difluorinated derivative potentially offers enhanced metabolic stability and altered lipophilicity compared to the monofluorinated compound. The additional fluorine substitution further modifies the electronic character of the aromatic ring, potentially influencing binding interactions in different biological contexts . These properties might be advantageous in specific applications where more pronounced modifications of natural phenylalanine are desirable.
Table 2: Comparison of Boc-3-fluoro-D-phenylalanine with Related Compounds
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